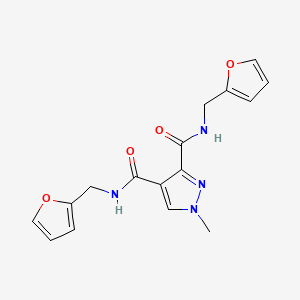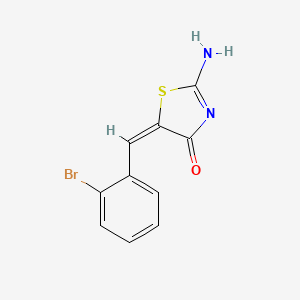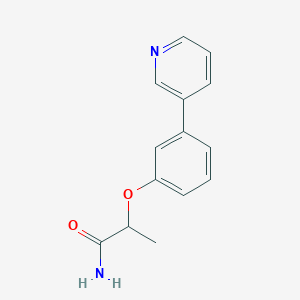
N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide, also known as FMMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMMD is a pyrazole derivative that has been synthesized through various methods and has been shown to possess unique biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological properties, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to possess low toxicity in vitro, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is the lack of in vivo studies, which are necessary to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide, including further in vitro and in vivo studies to fully understand its therapeutic potential. Additionally, the development of novel this compound derivatives with improved efficacy and selectivity could lead to the discovery of new therapeutic agents. Furthermore, the exploration of this compound's mechanism of action could provide insights into the development of new drugs targeting various signaling pathways.
Métodos De Síntesis
N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can be synthesized through several methods, including the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N,N'-bis(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-N,4-N-bis(furan-2-ylmethyl)-1-methylpyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-20-10-13(15(21)17-8-11-4-2-6-23-11)14(19-20)16(22)18-9-12-5-3-7-24-12/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACZGPLXJTVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-4-(3-isopropylisoxazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098196.png)
![4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)

![ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6098259.png)
amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6098264.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6098276.png)
![2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B6098283.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6098287.png)